molecular formula C11H11F3 B12845579 (E)-1-[4-(Trifluoromethyl)phenyl]-1-butene

(E)-1-[4-(Trifluoromethyl)phenyl]-1-butene

Cat. No.: B12845579
M. Wt: 200.20 g/mol
InChI Key: IRRHJUOAGUQRHQ-ONEGZZNKSA-N
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Description

(E)-1-[4-(Trifluoromethyl)phenyl]-1-butene is a useful research compound. Its molecular formula is C11H11F3 and its molecular weight is 200.20 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11F3

Molecular Weight

200.20 g/mol

IUPAC Name

1-[(E)-but-1-enyl]-4-(trifluoromethyl)benzene

InChI

InChI=1S/C11H11F3/c1-2-3-4-9-5-7-10(8-6-9)11(12,13)14/h3-8H,2H2,1H3/b4-3+

InChI Key

IRRHJUOAGUQRHQ-ONEGZZNKSA-N

Isomeric SMILES

CC/C=C/C1=CC=C(C=C1)C(F)(F)F

Canonical SMILES

CCC=CC1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

The Significance of Trifluoromethylated Alkenes in Chemical Research

Trifluoromethylated alkenes are recognized as pivotal motifs in various areas of chemical research, particularly in the development of pharmaceuticals and advanced materials. The incorporation of a trifluoromethyl (-CF3) group into organic molecules can profoundly influence their physicochemical and biological properties. dntb.gov.uamdpi.comhovione.com

The trifluoromethyl group is highly electronegative and electron-withdrawing, which can alter the reactivity and stability of a molecule. mdpi.com In medicinal chemistry, the introduction of a -CF3 group is a well-established strategy to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.comhovione.comnih.gov Increased lipophilicity can improve a molecule's ability to permeate cell membranes, a crucial factor for drug efficacy. mdpi.com Furthermore, the C-F bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation, which can lead to a longer half-life of a drug in the body. mdpi.com

The versatility of trifluoromethylated alkenes extends to their use as synthetic intermediates. researchgate.net They serve as valuable building blocks for the construction of more complex fluorinated compounds through various chemical transformations. researchgate.netmdpi.com The presence of the double bond provides a reactive site for a wide range of addition and functionalization reactions, allowing chemists to introduce further structural diversity.

Table 1: Impact of the Trifluoromethyl Group on Molecular Properties

PropertyEffect of Trifluoromethyl GroupReference
Electronegativity High mdpi.com
Electron-withdrawing nature Strong mdpi.com
Lipophilicity Increased mdpi.com
Metabolic Stability Enhanced mdpi.com
Binding Affinity Can be improved mdpi.com

Structural Features and Stereochemistry of E 1 4 Trifluoromethyl Phenyl 1 Butene

Regio- and Stereoselective Synthetic Approaches for Trifluoromethylated Alkenes

The precise control of regioselectivity and stereoselectivity is a critical challenge in the synthesis of trifluoromethylated alkenes. The development of methodologies that can selectively produce a single isomer is of paramount importance. Both copper-catalyzed and photoredox-catalyzed reactions have emerged as powerful tools to achieve this goal. organic-chemistry.orghawaii.edu

Copper-Catalyzed Trifluoromethylation Strategies

Copper-catalyzed reactions have been extensively investigated for the introduction of the trifluoromethyl group. These methods often utilize readily available and stable trifluoromethyl sources.

The copper-catalyzed trifluoromethylation of styrenes often proceeds through a radical pathway. rsc.orgresearchgate.net An efficient method involves the use of sodium trifluoromethanesulfinate (CF3SO2Na) as the trifluoromethylating agent in the presence of a copper(I) catalyst and an oxidant like di-tert-butyl peroxide. rsc.org Mechanistic studies suggest that the reaction is initiated by the generation of a trifluoromethyl radical. rsc.orgnih.govbeilstein-journals.org This radical then adds to the styrene (B11656) derivative. Subsequent steps involving the copper catalyst lead to the formation of the trifluoromethylated alkene. nih.govbeilstein-journals.org The reaction of an aryl diazonium salt with a trifluoromethyl source in the presence of a copper catalyst can also proceed via an aryl radical and a CuCF3 species. nih.govbeilstein-journals.org

A plausible mechanism for the copper-catalyzed trifluoromethylation of a styrene derivative is depicted below:

Generation of the trifluoromethyl radical from a CF3 source, often facilitated by the copper catalyst.

Addition of the trifluoromethyl radical to the double bond of the styrene.

Oxidation of the resulting radical intermediate by the copper(II) species to form a carbocation.

Elimination of a proton to afford the final trifluoromethylated alkene and regeneration of the copper(I) catalyst.

Achieving high stereoselectivity in copper-mediated trifluoromethylation is a significant objective. In the case of styrene derivatives, excellent stereoselectivity has been reported, often favoring the formation of the E-isomer. rsc.org The choice of ligands can also play a crucial role in controlling the regioselectivity and stereoselectivity of copper-catalyzed trifluoromethylation reactions. For instance, bipyridyl-derived ligands have been shown to influence the regioselectivity in the trifluoromethylation of propargyl electrophiles. organic-chemistry.org While direct evidence for the synthesis of this compound is limited, the general principles of stereochemical control in similar systems suggest that careful selection of reaction conditions, including the copper source, ligands, and trifluoromethylating agent, can lead to the desired (E)-isomer with high fidelity.

Photoredox-Catalyzed Hydrotrifluoromethylation Techniques

Visible-light photoredox catalysis has emerged as a mild and powerful strategy for the synthesis of trifluoromethylated compounds. mdpi.comrsc.orgacs.org These methods often utilize a photocatalyst that, upon irradiation with visible light, can initiate a single-electron transfer (SET) process, leading to the generation of a trifluoromethyl radical. mdpi.com

Several visible-light-induced protocols for the hydrotrifluoromethylation of styrene derivatives have been developed. mdpi.comacs.org A common approach involves the use of a photoredox catalyst, such as an iridium or ruthenium complex, a trifluoromethyl source like CF3SO2Na (Langlois' reagent) or Togni's reagent, and a hydrogen atom donor. mdpi.comrsc.orgrsc.org The reaction proceeds under mild conditions, often at room temperature, and can tolerate a wide range of functional groups. rsc.orgrsc.org For instance, the hydrotrifluoromethylation of styrenes using an organic photoredox catalyst has been demonstrated to be highly efficient and regioselective. rsc.orgrsc.org

A general protocol for the hydrotrifluoromethylation of a styrene derivative can be outlined as follows:

Reactants : Styrene derivative, trifluoromethyl source (e.g., CF3SO2Na), hydrogen atom donor (e.g., thiophenol for styrenes).

Catalyst : Photoredox catalyst (e.g., N-Me-9-mesityl acridinium).

Conditions : Irradiation with visible light (e.g., blue LEDs) in a suitable solvent.

The choice of trifluoromethylating reagent and photocatalyst can influence the stereochemical outcome, allowing for the selective synthesis of either the (E) or (Z)-isomer of the trifluoromethylated alkene. acs.org

The mechanism of photoredox-catalyzed hydrotrifluoromethylation typically involves a catalytic cycle initiated by the excitation of the photocatalyst by visible light. acs.org The excited photocatalyst can then engage in a single-electron transfer with the trifluoromethylating agent to generate a trifluoromethyl radical. This radical adds to the alkene, and the resulting radical intermediate is then reduced and protonated to yield the final product. nih.gov

A proposed mechanistic cycle for the hydrotrifluoromethylation of a styrene is as follows:

The photocatalyst absorbs visible light and is excited to a higher energy state.

The excited photocatalyst oxidizes the trifluoromethylating agent (e.g., CF3SO2Na) to generate a trifluoromethyl radical.

The trifluoromethyl radical adds to the styrene to form a benzylic radical intermediate.

The benzylic radical is reduced by the reduced form of the photocatalyst, and subsequent protonation by a hydrogen atom donor affords the hydrotrifluoromethylated product and regenerates the ground-state photocatalyst.

This process allows for the anti-Markovnikov addition of the trifluoromethyl group and a hydrogen atom across the double bond. rsc.org

Data Tables

Table 1: Examples of Copper-Catalyzed Trifluoromethylation of Styrene Derivatives

EntryStyrene DerivativeCF3 SourceCatalyst SystemProduct(s)Yield (%)Stereoselectivity (E:Z)Reference
1StyreneCF3SO2NaCuI / tBuOOtBu1-Phenyl-2-(trifluoromethyl)ethene85>99:1 rsc.org
24-MethylstyreneCF3SO2NaCuI / tBuOOtBu1-(4-Methylphenyl)-2-(trifluoromethyl)ethene82>99:1 rsc.org
34-MethoxystyreneCF3SO2NaCuI / tBuOOtBu1-(4-Methoxyphenyl)-2-(trifluoromethyl)ethene75>99:1 rsc.org
44-ChlorostyreneCF3SO2NaCuI / tBuOOtBu1-(4-Chlorophenyl)-2-(trifluoromethyl)ethene88>99:1 rsc.org

Table 2: Examples of Photoredox-Catalyzed Hydrotrifluoromethylation of Styrenes

EntryStyrene DerivativeCF3 SourcePhotocatalystH-atom DonorProductYield (%)Reference
1StyreneCF3SO2NaN-Me-9-mesityl acridiniumThiophenol1-Phenyl-2-(trifluoromethyl)ethane95 rsc.org
24-MethylstyreneCF3SO2NaN-Me-9-mesityl acridiniumThiophenol1-(4-Methylphenyl)-2-(trifluoromethyl)ethane92 rsc.org
34-FluorostyreneCF3SO2NaN-Me-9-mesityl acridiniumThiophenol1-(4-Fluorophenyl)-2-(trifluoromethyl)ethane89 rsc.org
44-BromostyreneCF3SO2NaN-Me-9-mesityl acridiniumThiophenol1-(4-Bromophenyl)-2-(trifluoromethyl)ethane85 rsc.org

Hypervalent Iodine Reagent-Mediated Syntheses of Trifluoromethylated Alkenes

Hypervalent iodine (HVI) reagents have become powerful tools in organic synthesis for their unique reactivity, low toxicity, and environmental friendliness. researchgate.net In the context of synthesizing trifluoromethylated alkenes, cyclic HVI reagents, particularly benziodoxolones, are prominent. The Togni reagents, such as 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II), are widely used for electrophilic trifluoromethylation. nih.govnih.gov

The direct trifluoromethylation of alkenes using these reagents can be achieved, often requiring a catalyst. nih.gov For instance, copper-catalyzed trifluoromethylation of unactivated olefins represents a significant strategy. nih.gov Another approach involves the trifluoromethylation of vinylbenziodoxolones (VBX), which are themselves hypervalent iodine compounds. This method utilizes bench-stable, high-valent copper(III) species and can be initiated thermally or via irradiation to produce trifluoromethylated alkenes with stereoselectivity. nih.gov More recently, novel trifluoromethyl-iodine(III) reagents have been developed for processes like the fluorotrifluoromethylation of olefins, which proceeds through a radical mechanism. researchgate.net These HVI-based methods provide a direct route to incorporate the CF3 group, a key structural motif in the target compound's phenyl ring, although they are more commonly used to add the CF3 group to the alkene double bond itself.

Rhodium(III)-Catalyzed Direct C—H Vinylation for Trifluoromethylated Styrene Derivatives

Transition metal-catalyzed C-H bond functionalization has emerged as an efficient and atom-economical strategy for forming carbon-carbon bonds. Rhodium(III) complexes, especially those with pentamethylcyclopentadienyl (Cp*) ligands, are particularly effective catalysts for these transformations due to their high reactivity and functional group tolerance under mild conditions. nih.gov

The direct C-H vinylation of arenes offers a streamlined route to styrene derivatives. Research has demonstrated that rhodium catalysts can facilitate the oxidative arylation of alkenes with arenes. nih.gov Importantly, these reactions are often compatible with arenes bearing electron-withdrawing groups, such as the trifluoromethyl group. nih.gov For example, the Rh(III)-catalyzed oxidative olefination of arenes can produce stilbene (B7821643) and styrene derivatives in a single step. While some methods focus on activating a C-H bond on the alkene, others achieve the direct vinylation of the aromatic C-H bond. acs.org A notable example is the direct synthesis of styrene from benzene and ethylene (B1197577), showcasing the fundamental capability of rhodium catalysts in C-H vinylation. This catalytic approach could theoretically be applied to synthesize the target molecule's backbone by coupling 4-bromotrifluorobenzene with 1-butene, or by direct C-H vinylation of trifluoromethylbenzene, providing a modern alternative to classical olefination methods.

Olefination Reactions for the Construction of E-Trifluoromethylated Alkenes

Olefination reactions are among the most reliable and widely used methods for constructing carbon-carbon double bonds. Several variants exist, each with distinct advantages concerning stereoselectivity and substrate scope. For the synthesis of this compound, where the E-geometry of the double bond is critical, the choice of olefination strategy is paramount.

The Horner-Wadsworth-Emmons (HWE) reaction is a renowned method for synthesizing alkenes from aldehydes or ketones. It employs phosphonate-stabilized carbanions, which are generally more nucleophilic than the corresponding ylides used in the Wittig reaction. A key feature of the standard HWE reaction is its strong preference for forming the thermodynamically more stable (E)-alkene, particularly with aldehydes.

The reaction proceeds through the deprotonation of an alkylphosphonate to form a carbanion, which then undergoes nucleophilic addition to the carbonyl compound. The resulting intermediate eliminates a water-soluble dialkylphosphate salt to yield the alkene. For the synthesis of this compound, this would involve the reaction of 4-(trifluoromethyl)benzaldehyde (B58038) with the carbanion generated from diethyl propylphosphonate. The use of phosphonates with electron-withdrawing groups can influence selectivity, but the standard conditions are well-suited for high (E)-selectivity.

Table 1: Horner-Wadsworth-Emmons (HWE) Reaction Summary
Reactant 1Reactant 2Typical BaseSolventPrimary Product Stereochemistry
Aldehyde (e.g., 4-(Trifluoromethyl)benzaldehyde)Stabilized Phosphonate Carbanion (e.g., from Diethyl propylphosphonate)NaH, KHMDSTHF, DME(E)-Alkene

The Julia–Kocienski olefination is another powerful one-pot method for the stereoselective synthesis of alkenes, particularly 1,2-disubstituted alkenes with high (E)-selectivity. This modification of the classical Julia olefination utilizes heteroaryl sulfones, with benzothiazol-2-yl (BT) and 1-phenyl-1H-tetrazol-5-yl (PT) sulfones being the most common.

The reaction mechanism involves the addition of a metalated sulfone to an aldehyde, which forms a β-alkoxy sulfone intermediate. This intermediate undergoes a spontaneous Smiles rearrangement and subsequent elimination of sulfur dioxide and a heteroaryl oxide to furnish the alkene. The steric demand of the PT group often leads to excellent (E)-selectivity. The synthesis of trifluoromethyl-substituted alkenes has been demonstrated using this approach. To synthesize the target compound, 4-(trifluoromethyl)benzaldehyde would be reacted with the carbanion of 1-propyl-1-phenyl-1H-tetrazol-5-yl sulfone, which is expected to yield this compound with high stereocontrol.

Table 2: Modified Julia-Kocienski Olefination Summary
Reactant 1Reactant 2 (Sulfone)Typical BaseSolventPrimary Product Stereochemistry
Aldehyde (e.g., 4-(Trifluoromethyl)benzaldehyde)PT-sulfone, BT-sulfoneKHMDS, CsFTHF, DMSO(E)-Alkene

The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes using a triphenyl phosphonium (B103445) ylide (Wittig reagent). The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.

Stabilized ylides , which contain an electron-withdrawing group (e.g., ester, ketone) adjacent to the carbanion, are less reactive and typically yield (E)-alkenes with high selectivity.

Non-stabilized ylides , such as those with simple alkyl substituents, are more reactive and generally lead to the formation of (Z)-alkenes.

For the synthesis of this compound, the required ylide would be propylidenetriphenylphosphorane, a non-stabilized ylide. Under standard conditions, this would favor the (Z)-isomer. To overcome this, the Schlosser modification can be employed. This procedure involves treating the intermediate betaine (B1666868) with a strong base like phenyllithium (B1222949) at low temperatures, which equilibrates it to the more stable threo-betaine, ultimately leading to the desired (E)-alkene upon decomposition. A "reverse" Wittig coupling, reacting a benzylphosphonium ylide with an aldehyde, is another variant, demonstrating the flexibility of this chemistry with fluorinated compounds. acs.org

Hydrodefluorination Strategies from Trifluoromethylated Alkenes

While not a direct synthesis of the parent compound, hydrodefluorination represents a key transformation of trifluoromethylated alkenes into other valuable fluorinated building blocks. These reactions selectively cleave C-F bonds and replace them with C-H bonds.

One strategy involves the reaction of α-trifluoromethyl alkenes with reducing agents like lithium aluminum hydride (LiAlH4). This can lead to the formation of gem-difluoroalkenes through a proposed hydroalumination-defluorination sequence. Gem-difluoroalkenes are important motifs in drug discovery due to their unique properties. Furthermore, stereoselective hydrodefluorination of CF3-substituted alkenes to produce (E)-monofluoroolefins has been achieved. This transformation can be catalyzed by Zn2+ and utilizes a hydride source, proceeding through the sequential cleavage of C(sp3)–F and C(sp2)–F bonds. These methods highlight the potential to chemically modify the trifluoromethyl group on an alkene backbone, providing access to a diverse range of selectively fluorinated molecules.

Table 3: Hydrodefluorination of Trifluoromethyl Alkenes
Starting MaterialReagent(s)Product TypeReference
α-Trifluoromethyl alkeneLiAlH₄gem-Difluoroalkene
CF₃-substituted alkeneHydride source, Zn²⁺ catalyst(E)-Monofluoroolefin
Lithium Aluminum Hydride (LiAlH4) Mediated Reductions

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent widely employed in organic synthesis for the reduction of various polar functional groups, including esters, carboxylic acids, and amides. wikipedia.orgbyjus.com While LiAlH₄ does not typically reduce simple, isolated carbon-carbon double or triple bonds, its reactivity can be harnessed for specific transformations in the synthesis of fluorinated compounds. wikipedia.orgbyjus.com

In the context of trifluoromethylated compounds, LiAlH₄ has been utilized in stereoselective hydrodefluorination reactions. Research has demonstrated that trifluoromethylated alkenes can undergo reaction with LiAlH₄ to yield terminal monofluoroalkenes with high diastereoselectivity. organic-chemistry.org This transformation is significant as it provides a method for the partial and controlled reduction of a CF₃ group. The proposed mechanism involves an initial hydroalumination step, followed by a stereoselective elimination of a fluoride (B91410) ion. organic-chemistry.org

Furthermore, trifluoromethyl arenes can be reduced to toluene (B28343) derivatives using LiAlH₄ in the presence of a niobium(V) chloride catalyst. organic-chemistry.org This method allows for the complete reduction of the CF₃ group to a methyl group. The reactions are typically conducted in anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) to prevent the violent decomposition of the highly reactive LiAlH₄ reagent upon contact with water or other protic sources. byjus.comtaylorandfrancis.com

Table 1: Applications of LiAlH₄ in the Reduction of Trifluoromethylated Compounds

Starting Material TypeReagentsProduct TypeKey FindingReference
Trifluoromethylated AlkenesLiAlH₄Terminal MonofluoroalkenesA stereoselective hydrodefluorination occurs. organic-chemistry.org
Trifluoromethyl ArenesLiAlH₄, NbCl₅ (5 mol %)Toluene DerivativesComplete reduction of the CF₃ group is achieved. organic-chemistry.org
Mechanistic Investigations of Hydrodefluorination Processes

The cleavage of the robust carbon-fluorine (C-F) bond in trifluoromethyl groups is a challenging yet crucial transformation. Mechanistic studies have revealed several pathways for hydrodefluorination (HDF), the process of replacing a fluorine atom with a hydrogen atom.

One prominent mechanism involves the reductive cleavage of C-F bonds. Electrochemical studies on compounds like 4-cyanofluorotoluenes and trifluoromethylbenzene have shown that the process can be initiated by the formation of a radical anion. acs.orgnih.gov This radical anion is unstable and undergoes mesolytic cleavage, expelling a fluoride ion to form a neutral radical, which is then further reduced and protonated to complete the HDF cycle. acs.orgnih.gov

Photoredox catalysis offers another avenue for HDF. Dihydroacridine derivatives, for instance, can act as potent photocatalysts that, upon irradiation, become highly reducing. acs.orgresearchgate.net They can initiate a sequential single-electron transfer (SET) process, reductively defluorinating the trifluoromethyl group. acs.org This method is particularly valuable as it proceeds under mild conditions.

In a different mechanistic scenario, the defluorination of certain trifluoromethylphenols in aqueous environments is proposed to proceed via an E1cb (Elimination Unimolecular conjugate Base) mechanism. rsc.org This pathway is driven by the deprotonation of the phenol, followed by a β-elimination of fluoride, highlighting the influence of substrate structure and reaction conditions on the operative mechanism. rsc.org

Stereoselective Synthesis of Trifluoromethyl Alkenes from Allenes

Allenes bearing a trifluoromethyl substituent have emerged as versatile precursors for the stereoselective synthesis of trifluoromethylated alkenes. A notable method involves the reaction of these trifluoromethyl allenes with trifluoroacetic acid. This process leads to the highly stereoselective formation of trisubstituted (Z)-trifluoromethyl alkenes, demonstrating a powerful strategy for controlling alkene geometry. hawaii.eduproquest.com

The versatility of trifluoromethyl allenes extends to the synthesis of more complex structures. For example, treating these allenes with electrophiles like mercury(II) trifluoroacetate (B77799) or iodine can lead to the formation of fully substituted dienes. hawaii.edu

Furthermore, organocatalytic approaches have been developed for the synthesis of chiral trifluoromethyl allenols. A three-component coupling reaction involving alkynyl boronates, trifluoromethyl diazoethane, and ketones, catalyzed by a BINOL derivative, produces tertiary chiral allenols with high enantio- and diastereoselectivity. nih.gov These allenols are valuable intermediates, as the alcohol functionality provides a handle for further synthetic manipulations while preserving the axially chiral trifluoromethyl-substituted allene (B1206475) core. nih.gov The reaction proceeds under mild, metal-free conditions, which allows for a high tolerance of various functional groups. nih.gov

Alkylation Reactions in the Synthesis of this compound

Alkylation reactions, particularly the Friedel-Crafts alkylation, are fundamental for forming carbon-carbon bonds by attaching an alkyl group to an aromatic ring. organic-chemistry.orgmt.com This class of reactions represents a plausible and direct strategy for synthesizing the backbone of this compound.

The general Friedel-Crafts alkylation involves the reaction of an arene with an alkylating agent, such as an alkyl halide or an alkene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.comnih.gov The reaction proceeds via electrophilic aromatic substitution, where the Lewis acid activates the alkylating agent to generate a carbocation or a carbocation-like complex. mt.com This electrophile then attacks the electron-rich aromatic ring. mt.com

For the synthesis of the target molecule, one could envision the Friedel-Crafts alkylation of (trifluoromethyl)benzene with an appropriate four-carbon alkylating agent, such as 1-butene, 2-butene, or a corresponding butyl halide. The reaction would be catalyzed by a Lewis acid to afford the alkylated aromatic product. However, a significant challenge in Friedel-Crafts alkylation is controlling regioselectivity and preventing polyalkylation, as the newly introduced alkyl group activates the aromatic ring toward further substitution. organic-chemistry.org Subsequent steps, such as dehydrogenation, might be necessary to introduce the double bond with the desired (E)-stereochemistry.

Grignard Reagent Applications in Related Trifluoromethylated Phenyl Compounds

Grignard reagents, with the general formula R-Mg-X, are powerful organometallic nucleophiles essential for creating new carbon-carbon bonds. wikipedia.orgmiracosta.edu Their application provides a robust method for the synthesis of complex molecules, including trifluoromethylated phenyl compounds.

A synthetic route to this compound could involve the preparation of a Grignard reagent from a trifluoromethylated aryl halide. For instance, reacting 1-bromo-4-(trifluoromethyl)benzene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or THF, would yield 4-(trifluoromethyl)phenylmagnesium bromide. wikipedia.orgyoutube.com This specific Grignard reagent then serves as a potent nucleophile.

This nucleophilic carbon source can be reacted with a suitable electrophile to construct the butene side chain. For example, reaction with propanal (an aldehyde) would lead to the formation of a secondary alcohol after an acidic workup. Subsequent acid-catalyzed dehydration of this alcohol would generate the desired alkene, 1-[4-(trifluoromethyl)phenyl]-1-butene. The stereochemistry of the resulting double bond, whether (E) or (Z), would depend on the reaction conditions of the elimination step, often favoring the more thermodynamically stable (E)-isomer. youtube.com It is crucial that Grignard reactions are performed under strictly anhydrous conditions, as any trace of protic solvents like water or alcohols will rapidly protonate and destroy the reagent. taylorandfrancis.commiracosta.edu

Table 2: Plausible Grignard-based Synthesis of a Precursor to the Target Alkene

StepReactant 1Reactant 2SolventProductReference
11-Bromo-4-(trifluoromethyl)benzeneMagnesium (Mg)Anhydrous Diethyl Ether4-(Trifluoromethyl)phenylmagnesium bromide wikipedia.orgyoutube.com
24-(Trifluoromethyl)phenylmagnesium bromidePropanal (CH₃CH₂CHO)Diethyl Ether1-[4-(Trifluoromethyl)phenyl]propan-1-ol miracosta.eduyoutube.com
31-[4-(Trifluoromethyl)phenyl]propan-1-olAcid (e.g., H₂SO₄), Heat-1-[4-(Trifluoromethyl)phenyl]-1-butene youtube.com

Comprehensive Mechanistic Investigations of Synthetic Reaction Pathways

A thorough understanding of reaction mechanisms is critical for optimizing existing synthetic methods and designing new ones. The synthesis of trifluoromethylated alkenes involves diverse pathways, often featuring reactive intermediates like radicals and cations.

The hydrodefluorination of trifluoromethyl groups, for example, can proceed through several distinct mechanisms. Reductive pathways often involve single-electron transfer (SET) to the trifluoromethylarene, generating a radical anion that subsequently expels a fluoride ion. acs.orgnih.gov Photocatalytic methods using dihydroacridine derivatives also operate via a reductive defluorination process initiated by light. acs.org In contrast, the reduction of trifluoromethylated alkenes with LiAlH₄ is believed to occur via a hydroalumination-elimination sequence. organic-chemistry.org This involves the addition of an Al-H bond across the alkene, followed by the stereoselective loss of fluoride. organic-chemistry.org

Electrophilic addition is another key mechanistic theme, particularly in the stereoselective synthesis starting from allenes. The reaction of trifluoromethyl allenes with trifluoroacetic acid to form (Z)-alkenes is a prime example of a proton-driven electrophilic addition that dictates the final product geometry. hawaii.edu

Furthermore, many trifluoromethylation reactions of alkenes are understood to proceed through radical pathways. The generation of a trifluoromethyl radical (•CF₃) from a suitable precursor (e.g., Togni's or Umemoto's reagents) is a common initiating step. orientjchem.org This radical then adds to an alkene, creating a new carbon-centered radical intermediate that can be trapped or undergo further reactions to yield the final product. orientjchem.orgmdpi.com

Characterization of Radical Intermediates

Radical intermediates play a central role in many modern methods for synthesizing trifluoromethylated compounds. Their direct observation and characterization can be challenging due to their high reactivity and short lifetimes, but their existence is often inferred through mechanistic experiments and computational studies.

In photoredox-catalyzed reactions, the generation of a trifluoromethyl radical (•CF₃) is frequently proposed. orientjchem.org This is typically achieved through a single-electron transfer from an excited-state photocatalyst to a CF₃ source like Togni's reagent or Umemoto's reagent. orientjchem.org The resulting •CF₃ radical then adds to an alkene or alkyne. The subsequent alkyl or vinyl radical can be oxidized to a carbocation by the oxidized photocatalyst, which then undergoes further reaction, or it can be reduced and protonated. mdpi.com

In some transformations, more complex radical intermediates are formed. For instance, in the radical trifluoromethoxylation of β,β-difluorostyrenes, the initial addition of an OCF₃ radical to the alkene generates a stable benzyl (B1604629) radical intermediate. rsc.org The stability of this intermediate is crucial for the success of the transformation. This benzylic radical is then oxidized to a benzyl cation before being trapped by a nucleophile. rsc.org The involvement of such radical intermediates is often supported by control experiments, such as radical clock experiments, which are designed to trap transient radical species and provide evidence for their formation. rsc.org

Table 3: Common Radical Intermediates in Trifluoromethylation Reactions

Radical IntermediateMethod of GenerationSubsequent ReactionSupporting EvidenceReference
Trifluoromethyl Radical (•CF₃)SET from photocatalyst to Togni's or Umemoto's reagentAddition to alkene/alkyneMechanistic proposals, product analysis orientjchem.orgmdpi.com
β-Trifluoromethyl Alkyl RadicalAddition of •CF₃ to an alkeneOxidation to carbocation or reduction/protonationMechanistic proposals, trapping experiments mdpi.com
Benzyl Radical IntermediateAddition of •OCF₃ to a styrene derivativeOxidation to benzyl cationRadical clock experiments, product analysis rsc.org

Examination of Organometallic Intermediates and Transition States

The synthesis of this compound and its derivatives is predominantly achieved through transition-metal-catalyzed cross-coupling reactions. The nature of the organometallic intermediates and the transition states they traverse are critical in determining the yield, regioselectivity, and stereoselectivity of the final product. The two most prominent methodologies are the Heck reaction and the Suzuki-Miyaura coupling, each involving a distinct set of palladium-based intermediates.

In the context of a Heck reaction , the catalytic cycle typically begins with the oxidative addition of an aryl halide, such as 4-iodobenzotrifluoride, to a palladium(0) complex. This forms a square planar arylpalladium(II) halide intermediate. The alkene, in this case, 1-butene, then coordinates to this palladium center. The subsequent key step is a migratory insertion of the alkene into the palladium-carbon bond, which proceeds via a four-membered transition state. This insertion is typically a syn-addition, establishing the initial stereochemistry. To yield the final product, a β-hydride elimination occurs from the resulting alkylpalladium(II) intermediate. For the formation of the thermodynamically favored E-isomer, rotation around the newly formed carbon-carbon single bond may occur before the β-hydride elimination step. The reaction concludes with the reductive elimination of H-X from the resulting palladium-hydride complex, regenerating the active palladium(0) catalyst. libretexts.orgyoutube.com

The Suzuki-Miyaura coupling offers an alternative pathway, involving the reaction of an organoboron compound with an organic halide. nih.gov For the synthesis of the target molecule, this would involve reacting 4-(trifluoromethyl)phenylboronic acid with 1-bromo-1-butene (B1587848) or, conversely, (E)-1-butenylboronic acid with 1-bromo-4-(trifluoromethyl)benzene. The catalytic cycle shares the initial oxidative addition step with the Heck reaction, forming an arylpalladium(II) halide intermediate. youtube.comyoutube.com The crucial distinguishing step is transmetalation, where the organic group from the boron reagent is transferred to the palladium center, displacing the halide. nih.gov This step is typically facilitated by a base. The resulting diorganopalladium(II) complex then undergoes reductive elimination, forming the carbon-carbon bond of the final product, this compound, and regenerating the palladium(0) catalyst. nih.govyoutube.com The stereochemistry of the vinylboronic acid is generally retained in the final product. Preliminary mechanistic studies on related Suzuki couplings have indicated that a palladium monophosphine complex is the active catalyst in the cross-coupling of aryl halides. acs.org

Other, more specialized methods for synthesizing trifluoromethylated alkenes can involve different types of organometallic intermediates. For instance, nickel-catalyzed reactions may proceed through Ni-H species that react with donor alkenes. rsc.org Similarly, visible-light photoredox catalysis can generate trifluoromethyl radicals (CF₃•) which add to alkenes, followed by interaction with a metal catalyst (e.g., Cu, Ru) to form the final product through various proposed intermediates. nih.gov In some cases, vinyl-lead triacetates have been identified as unstable intermediates that can collapse to form alkenes. researchgate.net

Table 1: Key Organometallic Intermediates in Palladium-Catalyzed Syntheses This table is generated based on established mechanisms for Heck and Suzuki reactions.

Reaction Pathway Key Intermediate Formula Example Description
Heck Reaction Arylpalladium(II) Complex [Pd(L)₂(Ar)X] Formed after oxidative addition of aryl halide (Ar-X) to Pd(0).
π-Alkene Complex [Pd(L)₂(Ar)(alkene)X] Formed by coordination of the alkene to the Pd(II) center.
σ-Alkylpalladium(II) Complex R-CH₂-CH(Ar)-Pd(L)₂X Result of migratory insertion of the alkene into the Pd-Ar bond.
Hydridopalladium(II) Complex [Pd(L)₂(H)X] Formed after β-hydride elimination; regenerates catalyst upon reductive elimination.
Suzuki Coupling Arylpalladium(II) Complex [Pd(L)₂(Ar)X] Formed after oxidative addition of aryl halide (Ar-X) to Pd(0).
Diorganopalladium(II) Complex [Pd(L)₂(Ar)(R')] Formed after transmetalation with the organoboron reagent (R'-BY₂).

Application of Computational Chemistry in Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involved in the synthesis of trifluoromethylated alkenes like this compound. These theoretical studies provide detailed insights into the geometries and energies of reactants, intermediates, transition states, and products, which are often difficult or impossible to determine experimentally. nih.gov

For palladium-catalyzed reactions such as the Heck and Suzuki couplings, computational models can map the entire catalytic cycle. This allows researchers to identify the rate-determining step (rds) and understand the factors governing selectivity. nih.gov For example, in the Heck reaction, DFT calculations can compare the energy barriers for the different pathways of migratory insertion and β-hydride elimination that lead to either the E or Z isomer. These calculations consistently show a lower activation energy for the transition state leading to the more stable (E)-alkene, corroborating experimental observations. nih.gov

In the Suzuki-Miyaura reaction, computational studies have been crucial in understanding the role of the base, the solvent, and the ligands on the palladium catalyst. nih.gov DFT calculations can model the transmetalation step, which is often the most complex part of the cycle, and compare the viability of different proposed mechanistic pathways (e.g., involving boronate complexes). By calculating the free energy profile, chemists can predict how modifications to the catalyst or reactants will affect reaction rates and yields, thereby guiding the development of more efficient synthetic protocols. nih.gov

Computational methods are also applied to newer synthetic strategies. In photoredox-catalyzed reactions for the synthesis of trifluoromethylated molecules, DFT can be used to model the single-electron transfer (SET) processes and the subsequent radical addition steps. nih.gov For instance, calculations can determine the stability of radical intermediates and the energy barriers for their reaction with alkenes, helping to rationalize the observed product distributions. rsc.org

Table 2: Illustrative Computational Data for a Heck Reaction Pathway This table presents hypothetical, representative energy values (in kcal/mol) to illustrate how computational chemistry is used to analyze a reaction mechanism. Actual values depend on the specific system (ligands, solvent, etc.).

Step in Catalytic Cycle Species Relative Free Energy (ΔG, kcal/mol) Description
1. Oxidative Addition Pd(0) + Ar-I 0.0 Reference starting point
TS₁ (Oxidative Addition) +15.2 Transition state for C-I bond cleavage
Ar-Pd(II)-I Intermediate -5.5 Stable organometallic intermediate
2. Migratory Insertion TS₂ (Syn-Insertion) +10.8 Transition state leading to the alkyl-Pd complex
Alkyl-Pd(II) Intermediate -8.1 Stable intermediate after C-C bond formation
3. β-Hydride Elimination TS₃ (E-Product Formation) +12.5 Transition state for elimination to form the E-alkene
TS₄ (Z-Product Formation) +16.0 Higher energy transition state for Z-alkene formation
(E)-Alkene + H-Pd(II)-I -12.3 Products before catalyst regeneration

This data illustrates that the transition state leading to the Z-isomer (TS₄) is significantly higher in energy than that for the E-isomer (TS₃), explaining the high E-selectivity of the reaction.

Chemical Transformations and Derivatization Strategies of E 1 4 Trifluoromethyl Phenyl 1 Butene

Functionalization Reactions of the Vinylic Moiety

The electron-deficient nature of the double bond in (E)-1-[4-(Trifluoromethyl)phenyl]-1-butene, influenced by the strong electron-withdrawing trifluoromethyl group on the phenyl ring, governs its reactivity in functionalization reactions.

Stereoselective Epoxidation and Reduction of the Double Bond

The creation of chiral centers through stereoselective reactions is a cornerstone of modern organic synthesis. The double bond in this compound presents an opportunity for such transformations.

Stereoselective Epoxidation: The asymmetric epoxidation of styrenes and their derivatives is a well-established method for producing valuable chiral epoxides. For electron-deficient styrenes, organocatalytic approaches have proven particularly effective. mdpi.compnas.orgorganicreactions.org High enantioselectivities (89–93% ee) have been achieved for a range of styrenes using chiral ketones, such as those containing carbocyclic oxazolidinone moieties. pnas.org These reactions often proceed via the in situ generation of a chiral dioxirane from the ketone catalyst and an oxidant like potassium peroxomonosulfate (Oxone). The stereochemical outcome is influenced by the electronic interactions between the substrate and the catalyst in the transition state. pnas.org Given the electron-deficient character of this compound, similar catalytic systems are expected to yield the corresponding epoxide with high stereoselectivity.

Reduction of the Double Bond: The reduction of the vinylic double bond to a single bond can be achieved through catalytic hydrogenation. Colloidal palladium nanoparticles have demonstrated high activity and selectivity for the hydrogenation of styrene (B11656) derivatives under mild conditions, tolerating various functional groups, including electron-withdrawing ones like the trifluoromethyl group. researchgate.netnih.gov For α-alkyl styrenes, highly enantioselective Brønsted acid-catalyzed ionic hydrogenation using a hydrosilane in combination with a protic additive has been reported, affording products with excellent levels of enantiocontrol. acs.org This suggests that stereoselective reduction of this compound to introduce a chiral center is a feasible transformation.

Table 1: Representative Conditions for Stereoselective Transformations of Styrene Derivatives

Transformation Substrate Type Catalyst/Reagent Key Features
Asymmetric Epoxidation Electron-deficient styrenes Chiral Ketone / Oxone High enantioselectivity (up to 93% ee)
Catalytic Hydrogenation Styrene derivatives Colloidal Palladium Nanoparticles / H₂ High chemoselectivity under mild conditions
Asymmetric Ionic Hydrogenation α-Alkyl styrenes Chiral Brønsted Acid / Hydrosilane Excellent enantiocontrol

Vicinal Halo-trifluoromethylation and Difunctionalization Reactions

The simultaneous introduction of a trifluoromethyl group and a halogen atom across the double bond, known as vicinal halo-trifluoromethylation, provides a direct route to highly functionalized molecules. nih.govnih.gov

Vicinal Chlorotrifluoromethylation: This transformation can be achieved using various reagents and catalytic systems. A common approach involves the use of trifluoromethanesulfonyl chloride (CF₃SO₂Cl) as a source for both the trifluoromethyl radical and the chloride ion, often catalyzed by a photoredox catalyst such as Ru(Phen)₃Cl₂ under visible light irradiation. nih.govorganic-chemistry.orgresearchgate.net This method is applicable to a wide range of alkenes, including styrene derivatives. nih.gov The reaction proceeds via a radical mechanism, where the photocatalyst initiates the formation of a trifluoromethyl radical, which then adds to the alkene.

Other Difunctionalization Reactions: Beyond simple halotrifluoromethylation, a variety of other difunctionalization reactions of styrenes involving the trifluoromethyl group have been developed. These include photoinduced atom transfer radical addition (ATRA) processes to generate fluorinated benzyl (B1604629) bromides. nih.gov Copper-catalyzed trifluoromethylation of unactivated olefins has also been reported. nih.gov Furthermore, palladium-catalyzed fluoroarylation of styrenes allows for the three-component coupling of a styrene, an arylboronic acid, and a fluorine source. acs.org These methods highlight the versatility of the vinylic moiety in this compound for the synthesis of complex fluorinated molecules.

Cross-Coupling Reactions Involving this compound as a Substrate

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. This compound can participate in these reactions as a vinylarene substrate.

Palladium-Catalyzed Coupling Reactions

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a cornerstone of C-C bond formation. youtube.comorganic-chemistry.org While the classical Heck reaction involves an alkene as one of the coupling partners, vinylarenes like this compound can also undergo Heck-type reactions. For instance, palladium-catalyzed non-directed C-H functionalization of arenes with α-trifluoromethyl styrene derivatives has been achieved using 2-pyridone ligands, demonstrating the reactivity of such vinyl systems in C-H activation contexts. nih.gov Iron-catalyzed Heck-type couplings of vinylarenes with alkyl iodides have also been reported, proceeding under mild conditions. nih.gov

Suzuki-Miyaura Cross-Coupling for Related Fluorinated Biphenyls

The Suzuki-Miyaura cross-coupling is a versatile method for the synthesis of biaryls. researchgate.netmdpi.comgre.ac.uk While this compound itself is not a direct precursor for biphenyls in a standard Suzuki-Miyaura reaction, related fluorinated vinyl compounds can be utilized. For example, the Suzuki-Miyaura coupling of vinylboronic acids or their derivatives with aryl halides is a common strategy for the synthesis of styrenes. Conversely, vinyl halides can be coupled with arylboronic acids. The synthesis of highly fluorinated biphenyls often pushes the boundaries of the Suzuki-Miyaura reaction, requiring careful optimization of catalysts, ligands, and reaction conditions to achieve good yields with electron-poor substrates. acs.orgchemistryviews.org

Polymerization of this compound as a Monomer

The presence of the vinyl group suggests that this compound could serve as a monomer for polymerization. The trifluoromethyl group is expected to significantly influence the polymerization behavior and the properties of the resulting polymer.

The radical polymerization of trifluoromethyl-substituted styrenes has been investigated. fao.orgafinitica.comelsevierpure.com For instance, 2-trifluoromethylstyrene, 2,5-bis(trifluoromethyl)styrene, and 3,5-bis(trifluoromethyl)styrene have been successfully polymerized using free radical initiators like AIBN. fao.org The polymerization rates of these monomers were found to be higher than that of unsubstituted styrene. elsevierpure.com However, α-trifluoromethylstyrene does not homopolymerize due to the steric hindrance and electron-withdrawing nature of the trifluoromethyl group at the α-position, though it can be copolymerized with styrene. mdpi.com

Given its structure, this compound is a substituted styrene. The trifluoromethyl group at the para-position of the phenyl ring is expected to influence the electronic properties of the double bond, potentially affecting its reactivity in both radical and cationic polymerization. nih.gov Free radical polymerization, initiated by agents like AIBN or peroxides, is a plausible method for polymerizing this monomer. google.comdoi.org The resulting polymer would feature a poly(1-butene) backbone with pendant 4-(trifluoromethyl)phenyl groups, which could impart unique thermal and chemical resistance properties to the material.

Table 2: Potential Polymerization Methods for this compound

Polymerization Type Initiator Type Expected Polymer Properties
Radical Polymerization Free radical (e.g., AIBN, peroxides) Enhanced thermal stability and chemical resistance
Cationic Polymerization Lewis acids or protonic acids Potentially controlled molecular weight and architecture

Studies on Homopolymerization Conditions and Outcomes

While specific studies on the homopolymerization of this compound are not extensively detailed in the available literature, the polymerization behavior of structurally related trifluoromethyl-substituted styrenes provides valuable insights. The polymerization of styrenic monomers can be achieved through various methods, including free-radical polymerization, to produce amorphous polymers. For instance, styrene itself readily polymerizes when initiated by free-radical initiators. wiley.com The rate of polymerization for substituted styrenes is influenced by the nature of the substituent on the phenyl ring. cmu.edu

For trifluoromethyl-substituted styrenes, studies have shown that they can be polymerized in bulk or solution using initiators like AIBN. epa.gov The polymerization rates of these monomers have been measured, indicating that the presence and position of the trifluoromethyl group affect the reactivity. epa.gov Specifically, monomers with electron-withdrawing substituents, such as the trifluoromethyl group, tend to polymerize faster in controlled radical polymerization systems like Atom Transfer Radical Polymerization (ATRP). cmu.edu

The resulting polymers from substituted styrenes often exhibit distinct thermal properties. For example, the glass transition temperatures (Tgs) of polymers derived from trifluoromethyl-substituted styrenes can be significantly higher than that of polystyrene, particularly when the bulky trifluoromethyl group is in a position that restricts the segmental mobility of the polymer chain. epa.gov

Table 1: Polymerization Methods for Styrenic Monomers

Polymerization MethodInitiator/Catalyst SystemTypical MonomersResulting Polymer
Free-Radical PolymerizationAIBN, Benzoyl PeroxideStyrene, Substituted StyrenesAtactic Polystyrene
Atom Transfer Radical Polymerization (ATRP)CuBr/LigandSubstituted StyrenesControlled Molecular Weight Polymers
Syndiospecific PolymerizationTitanocene/MAOStyreneSyndiotactic Polystyrene

Copolymerization with Alpha-Olefins and Related Monomers

The copolymerization of styrene and its derivatives with alpha-olefins such as ethylene (B1197577) and propylene has been a subject of significant research to create materials with tailored properties. mdpi.comgoogle.com These copolymers can exhibit a range of characteristics, from thermoplastic elastomers to engineering plastics, depending on the monomer composition and polymer microstructure. materialsciencejournal.org

For instance, styrene-ethylene copolymers can be synthesized using specific catalyst systems to produce materials with varying styrene incorporation. mdpi.com Similarly, the copolymerization of propylene with styrene has been achieved to create multi-block copolymers. rsc.org The reactivity ratios of the comonomers are crucial in determining the composition and sequence distribution of the resulting copolymer. Studies on the copolymerization of trifluoromethyl-substituted styrenes with monomers like methyl methacrylate have been conducted to understand the influence of the trifluoromethyl group on copolymerization behavior. acs.orgacs.org

The presence of a trifluoromethyl group on the styrene monomer can affect its reactivity ratio and the properties of the resulting copolymer. For example, in the radical copolymerization of α-(trifluoromethyl)styrene with styrene, the trifluoromethylstyrene does not readily homopolymerize but can be incorporated into the copolymer chain. mdpi.com

Catalyst Systems for Polymerization, including Metallocenes and Borates

The development of advanced catalyst systems has been pivotal in controlling the stereochemistry and microstructure of polymers derived from styrenic and olefinic monomers. Metallocene catalysts, particularly those based on Group 4 transition metals like titanium and zirconium, activated by cocatalysts such as methylaluminoxane (MAO) or borate compounds, have revolutionized olefin and styrene polymerization. acs.orghhu.deresearchgate.nettue.nlnih.gov

These single-site catalysts offer the ability to produce polymers with narrow molecular weight distributions and controlled tacticity. mdpi.com For example, half-sandwich titanium complexes activated with MAO were instrumental in the first synthesis of syndiotactic polystyrene (sPS), a crystalline engineering thermoplastic with a high melting point. acs.orgchula.ac.th

Borate activators, such as [Ph3C][B(C6F5)4], are often used in combination with metallocene precursors to generate the active cationic species for polymerization. tue.nlgoogle.comnih.govmdpi.com These activators can lead to highly active catalyst systems for both homopolymerization and copolymerization of olefins and styrenes. mdpi.comrsc.org The choice of the metallocene ligand structure and the type of activator can significantly influence the catalyst's activity, stereoselectivity, and the properties of the resulting polymer. researchgate.netresearchgate.net Scandium-based catalyst systems have also shown high activity in the syndioselective copolymerization of styrene with functionalized styrenic monomers. rsc.org

Table 2: Catalyst Systems for Olefin and Styrene Polymerization

Catalyst SystemComponentsTarget PolymerKey Features
Metallocene/MAOTitanocene, Zirconocene, MethylaluminoxanePolyethylene (B3416737), Polypropylene, Syndiotactic PolystyreneHigh activity, Stereocontrol
Metallocene/BorateMetallocene, [Ph3C][B(C6F5)4]Polyolefins, Styrenic CopolymersWell-defined active species, High activity
Scandium-based[(C5Me4SiMe3)Sc(CH2C6H4NMe2-o)2]/[Ph3C][B(C6F5)4]Syndiotactic Polystyrene CopolymersHigh activity for copolymerization

General Derivatization Strategies for Enhancing Reactivity and Functionality

The derivatization of this compound can be approached by targeting its distinct chemical handles: the aromatic ring, the alkene double bond, and the trifluoromethyl group. These strategies aim to introduce new functional groups to modify the molecule's reactivity, physical properties, and potential applications.

Introduction of Additional Functional Groups on Aromatic and Alkene Moieties

Aromatic Moiety: The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. masterorganicchemistry.comstudy.comyoutube.comlibretexts.org Despite this deactivation, functional groups can be introduced onto the aromatic ring under specific conditions. For example, trifluoromethyl-substituted aromatic compounds can undergo trifluoromethylation reactions using various reagents and catalytic systems. wikipedia.orgnih.gov

Alkene Moiety: The internal double bond in the butene chain is susceptible to a variety of addition reactions. libretexts.orgpearson.com These reactions can introduce a wide range of functional groups across the double bond. Common transformations include:

Hydrogenation: The addition of hydrogen across the double bond in the presence of a metal catalyst would yield the corresponding saturated alkane. libretexts.org

Halogenation: The addition of halogens (e.g., Br2, Cl2) would result in the formation of a vicinal dihalide. msu.edu

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would lead to the formation of a haloalkane, with the regioselectivity of the addition being a key consideration. msu.edumnstate.eduutexas.edu

Hydration: The acid-catalyzed addition of water would produce an alcohol. libretexts.orgutexas.edu

These reactions provide pathways to convert the alkene functionality into other useful chemical groups, thereby expanding the synthetic utility of the parent molecule.

Strategies for Selective Modification of the Trifluoromethyl Group

The trifluoromethyl group is generally considered robust and chemically inert due to the strength of the C-F bonds. tcichemicals.com However, recent advances in synthetic chemistry have enabled the selective transformation of the CF3 group, offering new avenues for derivatization. tcichemicals.com

One notable strategy involves the partial reduction or defluorination of the trifluoromethyl group. scispace.comresearchgate.netresearchgate.net For instance, methods have been developed for the defluoroalkylation and hydrodefluorination of unactivated trifluoromethylarenes using photoredox catalysis, allowing for the conversion of Ar-CF3 to Ar-CF2R and Ar-CF2H compounds. scispace.com This transformation is significant as it provides access to difluoromethyl and monofluoromethylated aromatics, which are valuable motifs in medicinal chemistry. scispace.com

Another approach involves the activation of C-F bonds through various means, including the use of low-valent metals or frustrated Lewis pairs, although controlling the selectivity to avoid complete defluorination can be challenging. scispace.com The reactivity of the trifluoromethyl group can also be influenced by neighboring functional groups. For example, the presence of an ortho-silyl group can facilitate selective C-F bond transformations. tcichemicals.com Furthermore, α-(trifluoromethyl)styrenes have been utilized in C-F bond activation reactions, including ipso-substitution and defluorinative functionalization. nih.gov

These emerging strategies for the selective modification of the trifluoromethyl group open up possibilities for creating novel derivatives of this compound with unique electronic and biological properties. acs.orgnih.govmdpi.com

Advanced Spectroscopic and Computational Analysis of E 1 4 Trifluoromethyl Phenyl 1 Butene

Nuclear Magnetic Resonance (NMR) Spectroscopymdpi.comoregonstate.edulibretexts.orgnih.govnih.govucsb.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For (E)-1-[4-(Trifluoromethyl)phenyl]-1-butene, a combination of 1H, 13C, and 19F NMR provides a complete picture of the atomic connectivity and the electronic environment of the nuclei.

1H NMR Chemical Shift Analysislibretexts.orgnih.govucsb.edu

The 1H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic, vinylic, and aliphatic protons within the molecule. The integration of these signals would correspond to a proton ratio of 4:2:2:3 for the aromatic, vinylic, methylene (B1212753), and methyl protons, respectively.

The aromatic region would feature two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing trifluoromethyl group are expected to be deshielded and resonate at a higher chemical shift compared to the protons meta to it. The vinylic protons, part of the trans-configured double bond, would appear as complex multiplets due to both geminal and vicinal couplings. The ethyl group gives rise to a multiplet for the methylene (–CH2–) protons, which are coupled to both the adjacent vinylic proton and the terminal methyl protons. The methyl (–CH3) protons would appear as a triplet at the most upfield position due to coupling with the adjacent methylene group.

Table 1: Predicted 1H NMR Chemical Shifts

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic (2H, ortho to CF3) ~7.5 - 7.7 d
Aromatic (2H, meta to CF3) ~7.3 - 7.5 d
Vinylic (=CH-Ar) ~6.3 - 6.5 d
Vinylic (=CH-CH2) ~6.1 - 6.3 dt
Methylene (-CH2-) ~2.1 - 2.3 m

13C NMR Chemical Shift Analysismdpi.comlibretexts.orgnih.govucsb.edu

The 13C NMR spectrum provides information on the carbon framework of the molecule. colorado.edu Due to the molecule's symmetry, eight distinct carbon signals are anticipated: four for the aromatic ring, two for the vinylic carbons, and two for the ethyl group, in addition to the signal for the trifluoromethyl carbon.

The carbon atom of the trifluoromethyl group (CF3) is expected to appear as a quartet due to one-bond coupling with the three fluorine atoms. The aromatic carbon directly attached to the CF3 group (ipso-carbon) will also exhibit a quartet with a smaller coupling constant. The chemical shifts for carbons in aromatic and alkene regions can sometimes overlap. colorado.edu The other aromatic carbons and the vinylic carbons will resonate in the typical downfield region for sp2-hybridized carbons, between approximately 115 and 150 ppm. nationalmaglab.org The aliphatic carbons of the ethyl group will appear in the upfield region of the spectrum.

Table 2: Predicted 13C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (δ, ppm) Notes
C F3 ~124 Quartet (J ≈ 272 Hz)
Aromatic C -CF3 ~129 Quartet (J ≈ 33 Hz)
Aromatic C -H (ortho to CF3) ~126 Quartet (J ≈ 4 Hz)
Aromatic C -H (meta to CF3) ~129 Singlet
Aromatic C -alkenyl ~145 Singlet
Vinylic (=C H-Ar) ~131 Singlet
Vinylic (=C H-CH2) ~129 Singlet
Methylene (-C H2-) ~26 Singlet

19F NMR Chemical Shift Analysis of the Trifluoromethyl Moietyoregonstate.edulibretexts.org

19F NMR is a highly sensitive technique for observing fluorine-containing compounds. biointerfaceresearch.comlibretexts.org For this compound, the 19F NMR spectrum is expected to show a single, sharp signal, as all three fluorine atoms of the trifluoromethyl group are chemically equivalent. This is due to the rapid rotation around the C-C bond connecting the CF3 group to the phenyl ring. biointerfaceresearch.com

The chemical shift of the trifluoromethyl group is influenced by its electronic environment. For a CF3 group attached to a benzene ring, the resonance typically appears in the range of -60 to -65 ppm relative to a CFCl3 standard. docbrown.inforesearchgate.net For instance, the chemical shift for benzotrifluoride (B45747) (C6H5CF3) is approximately -63.7 ppm. docbrown.info The electronic effect of the butenyl substituent at the para position is unlikely to shift this value dramatically.

Table 3: Predicted 19F NMR Chemical Shift

Fluorine Nuclei Predicted Chemical Shift (δ, ppm) Multiplicity

Application of Two-Dimensional NMR Techniques for Structural Elucidationnih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton (H-H) coupling networks. Key correlations would be observed between the methyl and methylene protons of the ethyl group, between the methylene protons and the adjacent vinylic proton, and between the two vinylic protons. This confirms the butene chain's connectivity.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms they are directly bonded to. This would allow for the definitive assignment of each proton signal to its corresponding carbon in the framework, such as linking the vinylic proton signals to the vinylic carbon signals and the aromatic proton signals to their respective aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons (those without attached protons) and for piecing together different fragments of the molecule. For instance, HMBC would show a correlation from the vinylic proton nearest the ring to the ipso-carbon of the aromatic ring, confirming the connection point of the butenyl chain.

Infrared (IR) and Raman Spectroscopymdpi.comoregonstate.edulibretexts.orgucsb.edu

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Vibrational Mode Assignment and Functional Group Identificationoregonstate.edulibretexts.orgucsb.edu

The IR and Raman spectra of this compound are expected to show absorption bands characteristic of its constituent parts: the substituted aromatic ring, the trans-alkene double bond, and the alkyl chain.

Aromatic Ring Vibrations: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, often in the 3030-3100 cm⁻¹ range. In-ring C=C stretching vibrations give rise to a series of bands in the 1450-1600 cm⁻¹ region.

Alkenyl Group Vibrations: The vinylic =C-H stretching vibration is expected near 3020 cm⁻¹. The C=C stretching of the trans-disubstituted alkene typically occurs around 1670 cm⁻¹. A key diagnostic peak for a trans-alkene is a strong C-H out-of-plane bending vibration, which appears in the IR spectrum around 965 cm⁻¹.

Alkyl Group Vibrations: The C-H stretching vibrations of the ethyl group are expected in the 2850-2960 cm⁻¹ range. C-H bending vibrations for the methyl and methylene groups would be observed between 1370 and 1470 cm⁻¹.

Trifluoromethyl Group Vibrations: The CF3 group is characterized by very strong C-F stretching absorptions. These typically appear as multiple intense bands in the 1100-1350 cm⁻¹ region, which are often the most prominent features in the infrared spectrum.

Raman spectroscopy would complement the IR data, as symmetric vibrations that are weak in the IR spectrum are often strong in the Raman spectrum. This applies particularly to the C=C stretching of the alkene and the symmetric breathing mode of the aromatic ring.

Table 4: Predicted Vibrational Frequencies and Assignments

Wavenumber (cm⁻¹) Intensity Assignment
~3050 Medium Aromatic C-H Stretch
~3020 Medium Vinylic =C-H Stretch
~2960, ~2870 Strong Aliphatic C-H Stretch
~1670 Medium-Weak (IR), Strong (Raman) Alkene C=C Stretch (trans)
~1615, ~1500 Medium Aromatic C=C Stretch
~1450 Medium CH2/CH3 Bending
~1320 Very Strong C-F Stretch (asymmetric)
~1100-1200 Very Strong C-F Stretch (symmetric)
~965 Strong (IR) trans =C-H Out-of-Plane Bend

Conformational Analysis using Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the conformational analysis of molecules like this compound. researchgate.net By examining the vibrational modes of the molecule, insights into the spatial arrangement of its constituent atoms and the stability of different conformers can be gained. nih.gov The analysis often involves a synergistic approach, combining experimental spectra with quantum chemical calculations, such as those based on Density Functional Theory (DFT), to assign vibrational frequencies and predict stable molecular geometries. nih.govnih.gov

For this compound, the vibrational spectrum is characterized by specific bands corresponding to the motions of its distinct functional groups. The alkene C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. spectroscopyonline.comyoutube.com The C=C double bond stretch of the butene chain gives rise to a peak around 1670-1640 cm⁻¹. youtube.com The aromatic ring exhibits its own characteristic C-H and C-C stretching and bending vibrations. The highly electronegative trifluoromethyl (CF₃) group introduces strong absorption bands associated with C-F stretching, typically found in the 1350-1100 cm⁻¹ region. wikipedia.org

Conformational changes, such as rotation around the C-C single bond connecting the phenyl ring and the butene group, can lead to shifts in the positions and intensities of these vibrational bands. nih.gov By comparing the experimental FT-IR and Raman spectra with theoretical spectra calculated for different possible conformers, the most stable conformation in the gas or solid phase can be determined. nih.govnih.gov For instance, variations in the out-of-plane C-H wagging modes of the alkene and aromatic protons are particularly sensitive to conformational changes and can be used to elucidate the molecule's three-dimensional structure. spectroscopyonline.com

Table 1: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Alkene (=C-H)Stretching3100 - 3000
Alkyl (C-H)Stretching3000 - 2850
Alkene (C=C)Stretching1670 - 1640
Aromatic (C=C)Stretching1600, 1475
Trifluoromethyl (C-F)Stretching1350 - 1100
Alkene (=C-H)Out-of-plane Bending (Wag)1000 - 650

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of this compound. nih.gov Through ionization and subsequent fragmentation, a unique mass spectrum is generated that serves as a molecular fingerprint. chemguide.co.uklibretexts.org

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. chemguide.co.uk The fragmentation patterns are predictable and provide valuable structural information. libretexts.orgyoutube.com For this compound (molar mass ≈ 200.21 g/mol ), the molecular ion peak would be observed at m/z 200.

The fragmentation of this compound is influenced by the stability of the resulting carbocations and radicals. Common fragmentation pathways include:

Benzylic cleavage: Cleavage of the bond between the carbon atom adjacent to the phenyl ring and the next carbon in the butene chain is highly favorable due to the formation of a stable benzyl-type cation. This would result in a prominent peak corresponding to the [M - C₂H₅]⁺ fragment (loss of an ethyl radical).

Loss of the trifluoromethyl group: Fragmentation can occur with the loss of the CF₃ group, leading to a peak at [M - 69]⁺.

Tropylium (B1234903) ion formation: Rearrangement of the benzylic cation can lead to the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91, a common feature in the mass spectra of alkylbenzenes.

Alkene fragmentation: The butene chain itself can undergo fragmentation, leading to the loss of smaller alkyl fragments. docbrown.info For instance, loss of a methyl radical (CH₃) would produce a peak at [M - 15]⁺.

Table 2: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound

m/z ValueProposed Fragment IonNeutral Loss
200[C₁₁H₁₁F₃]⁺• (Molecular Ion)-
185[C₁₀H₈F₃]⁺CH₃•
171[C₁₁H₁₀F₃]⁺C₂H₅•
145[C₇H₄F₃]⁺ (Trifluoromethylphenyl cation)C₄H₇•
91[C₇H₇]⁺ (Tropylium ion)C₄H₄F₃•

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. nih.gov This precision allows for the unambiguous determination of a compound's elemental composition and molecular formula. For this compound, the calculated exact mass for the molecular formula C₁₁H₁₁F₃ is 200.0813. An HRMS measurement yielding a mass-to-charge ratio very close to this value would confirm the elemental composition and distinguish it from other compounds with the same nominal mass but different atomic constituents. docbrown.info This technique is crucial for confirming the identity of newly synthesized compounds or for analyzing complex mixtures.

X-ray Crystallography of Related Trifluoromethylated Aryl Alkene Structures

While a specific crystal structure for this compound may not be readily available, analysis of related trifluoromethylated aryl alkene structures provides significant insight into its likely solid-state conformation. nih.gov Stilbenes (1,2-diphenylethylenes) and their derivatives are excellent models for this purpose. acs.orgnih.gov

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By diffracting X-rays off a single crystal of a compound, a pattern is generated that can be mathematically transformed into a model of the electron density, revealing the positions of individual atoms. This technique has been successfully applied to various trifluoromethyl-substituted stilbenes and other aryl alkenes, providing a basis for understanding the solid-state packing and intermolecular interactions. nih.gov These studies reveal how the presence of the bulky and electron-withdrawing trifluoromethyl group influences the crystal lattice.

Crystallographic studies on related structures, such as (E)-4-trifluoromethylstilbene, allow for a detailed analysis of key structural parameters. acs.org The (E)-configuration dictates a trans arrangement across the C=C double bond. The molecule is generally planar, but the phenyl rings may be slightly twisted out of the plane of the double bond to minimize steric hindrance.

The bond lengths and angles are influenced by electronic effects. The C-CF₃ bond is a key feature. The C=C double bond length is typically around 1.34 Å. The single bond connecting the double bond to the trifluoromethyl-substituted phenyl ring will be slightly shorter than a standard C(sp²)-C(sp²) single bond due to conjugation. The presence of the electron-withdrawing CF₃ group can also subtly affect the bond lengths within the aromatic ring. wikipedia.org Analysis of these parameters in analogous crystal structures provides a robust model for the expected geometry of this compound. acs.org

Table 3: Typical Bond Lengths and Angles for a Related (E)-Trifluoromethylated Aryl Alkene Structure

ParameterDescriptionTypical Value
C=CAlkene double bond length~1.34 Å
C-C (Aryl-Alkene)Single bond between phenyl and alkene~1.47 Å
C-CF₃Bond between aryl carbon and CF₃ group~1.49 Å
C-FBond within the trifluoromethyl group~1.33 Å
C=C-C (angle)Angle involving the alkene and phenyl link~125°
C-C-C (in ring)Internal angle of the phenyl ring~120°

Computational Chemistry in Molecular Characterization and Prediction

Computational chemistry serves as a powerful tool in modern chemical research, providing deep insights into molecular properties and behavior. Through sophisticated modeling and simulation, it is possible to predict and analyze various chemical phenomena, complementing and guiding experimental work. For a molecule like this compound, computational methods are invaluable for understanding its three-dimensional structure, spectroscopic signatures, and electronic nature.

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

The first step in the computational analysis of this compound involves determining its most stable three-dimensional structure, known as geometry optimization. Density Functional Theory (DFT) is a preferred method for this task due to its balance of accuracy and computational efficiency.

The process typically employs a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p). The B3LYP functional is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-311++G(d,p) basis set is a flexible, split-valence set that includes diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

The optimization algorithm systematically alters the molecular geometry, calculating the total energy at each step until a minimum on the potential energy surface is located. This optimized structure corresponds to the most stable arrangement of the atoms in the molecule. The resulting data includes precise bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the precise spatial relationship between the trifluoromethylphenyl group and the butene chain.

Table 1: Representative Data from DFT Geometry Optimization

This interactive table would typically display the optimized geometrical parameters (bond lengths in Ångströms and bond angles in degrees) for this compound as calculated by DFT.

ParameterAtom 1Atom 2Atom 3Atom 4Calculated Value (Å or °)
Bond LengthCC--Data not available
Bond AngleCCC-Data not available
Dihedral AngleCCCCData not available

Note: Specific computational data for this compound is not available in the searched literature. The table structure is representative.

Prediction of Spectroscopic Parameters (NMR, IR)

Once the molecular geometry is optimized, computational methods can be used to predict its spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within the DFT framework to predict ¹H and ¹³C NMR chemical shifts. The calculations determine the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. These theoretical shielding values are then converted to chemical shifts (ppm) by referencing them against a standard compound, typically Tetramethylsilane (TMS). Comparing these predicted spectra with experimental data is a crucial step in structure verification.

IR Spectroscopy: Theoretical vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the Cartesian coordinates of the atoms. These calculations yield a set of vibrational modes and their corresponding frequencies (in cm⁻¹). The results can be directly compared to an experimental FT-IR spectrum to aid in the assignment of vibrational bands to specific molecular motions, such as C-H stretches, C=C double bond vibrations, and the characteristic vibrations of the CF₃ group.

Table 2: Predicted vs. Experimental Spectroscopic Data

This table would compare the computationally predicted NMR and IR data with experimental values for the title compound.

SpectrumParameterPredicted ValueExperimental Value
¹³C NMRChemical Shift (ppm)Data not availableData not available
¹H NMRChemical Shift (ppm)Data not availableData not available
IRFrequency (cm⁻¹)Data not availableData not available

Note: Specific computational and experimental spectroscopic data for this compound is not available in the searched literature. The table structure is representative.

Electronic Structure Analysis, including Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis

Molecular Electrostatic Potential (MEP): The MEP is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity. It maps the electrostatic potential onto the electron density surface. Different colors denote different potential values: red typically indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), prone to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the fluorine atoms of the trifluoromethyl group and the π-system of the double bond and phenyl ring, with positive potential around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals. This analysis can quantify hyperconjugative interactions that contribute to molecular stability. For the title compound, NBO analysis could reveal interactions between the π-orbitals of the phenyl ring and the butene chain, as well as the influence of the electron-withdrawing trifluoromethyl group on the electronic structure.

Conformational Analysis and Energetic Profiles

Molecules with rotatable single bonds, like this compound, can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

This is often done by performing a potential energy surface (PES) scan. In this procedure, a specific dihedral angle (for example, the angle defining the rotation around the bond connecting the phenyl ring to the butene chain) is systematically varied, and the energy of the molecule is calculated at each step while optimizing the remaining geometrical parameters. The resulting plot of energy versus the dihedral angle reveals the low-energy conformers (minima on the curve) and the transition states for their interconversion (maxima on the curve). This analysis is crucial for understanding the molecule's flexibility and the relative populations of its different shapes at a given temperature.

Q & A

Q. What cross-disciplinary applications (e.g., materials science) exist for this compound, and how can its performance be evaluated?

  • Methodological Answer : Test as a monomer in fluoropolymer synthesis via radical polymerization (AIBN initiator). Characterize thermal stability (TGA, 10°C/min under N2_2) and dielectric properties (impedance spectroscopy). Collaborate with computational chemists to model polymer chain dynamics .

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